2-(Butanoylamino)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives, which are characterized by a five-membered aromatic ring containing sulfur. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activities.
The compound can be classified as an amino carboxamide because it contains both an amine and a carboxamide functional group. The presence of the thiophene ring contributes to its aromatic properties, making it a versatile building block in organic synthesis.
The synthesis of 2-(butanoylamino)thiophene-3-carboxamide can be achieved through several methods, with one of the most notable being Gewald's method, which involves the reaction of α-cyano esters with thioketones or thioketone derivatives under basic conditions. This method is particularly useful for constructing thiophene rings and can yield a variety of substituted thiophenes, including carboxamides.
The molecular structure of 2-(butanoylamino)thiophene-3-carboxamide can be described as follows:
The compound exhibits resonance stabilization due to the aromatic nature of the thiophene ring, which enhances its reactivity and interaction with biological targets.
2-(Butanoylamino)thiophene-3-carboxamide participates in various chemical reactions typical of amides and thiophenes:
The mechanism of action for 2-(butanoylamino)thiophene-3-carboxamide is primarily linked to its interactions with biological targets, particularly enzymes or receptors involved in metabolic pathways.
Studies have shown that similar compounds exhibit micromolar inhibition against specific targets, indicating potential therapeutic applications.
The physical and chemical properties of 2-(butanoylamino)thiophene-3-carboxamide include:
2-(Butanoylamino)thiophene-3-carboxamide has several potential applications across various scientific fields:
Fragment-based drug design (FBDD) leverages small molecular fragments (<300 Da) to efficiently explore chemical space for target binding. 2-(Butanoylamino)thiophene-3-carboxamide (molecular weight: 224.27 g/mol) emerged as a key fragment in antibacterial discovery through systematic screening against Staphylococcus aureus DNA gyrase subunit B (GyrB). This ATP-binding site target is critical for bacterial DNA replication. The compound demonstrated moderate GyrB inhibition (Kd = 42 µM) in initial screens, serving as a starting point for structure-activity relationship (SAR) exploration [5] [8].
Crystallographic studies (PDB: 5CTW) revealed the fragment's binding mode: the thiophene core occupies a hydrophobic pocket, the butanoylamino chain extends into a specificity subsite, and the carboxamide group forms hydrogen bonds with Asp81 and Val135 residues. This precise mapping of interactions enabled rational fragment evolution—structure-guided elongation of the butanoyl chain improved hydrophobic contacts, increasing binding affinity 18-fold in optimized derivatives [5]. The fragment's ligand efficiency (LE = 0.32 kcal/mol per heavy atom) and synthetic accessibility made it ideal for FBDD campaigns targeting kinase ATP sites [5] [8].
Table 1: Fragment Optimization Profile of 2-(Butanoylamino)thiophene-3-carboxamide
Derivative | Binding Affinity (Kd, µM) | Ligand Efficiency | Key Structural Modifications |
---|---|---|---|
Parent fragment | 42 | 0.32 | N/A |
Butyryl-extended analog | 2.3 | 0.28 | Added phenyl group to butanoyl chain |
Heterocycle-fused analog | 0.9 | 0.25 | Incorporated pyrazolopyridinone core |
The synthesis of 2-(butanoylamino)thiophene-3-carboxamide employs a convergent strategy featuring amide coupling as the key bond-forming step. The route commences with commercially available ethyl 2-aminothiophene-3-carboxylate, which undergoes N-acylation with butanoyl chloride under Schotten-Baumann conditions. Critical parameters include:
Subsequent carboxamide installation employs ammonolysis: the ester intermediate reacts with concentrated NH4OH in methanol at 60°C for 8 hours. Purification via silica chromatography (EtOAc/hexane, 3:7) delivers the target compound in >95% purity. Alternative pathways include direct aminolysis of thieno[2,3-d]pyrimidin-4-ones, though yields are lower (≤65%) [2] [7]. Etherification modifications—exemplified by Vulcanchem VC4476424—introduce phenoxyalkyl side chains via nucleophilic substitution of ω-bromoalkanamides with 2,4-dimethylphenol prior to acylation [3].
Table 2: Synthetic Routes to 2-(Acylamino)thiophene-3-carboxamides
Route | Key Step Conditions | Yield (%) | Advantages |
---|---|---|---|
Direct acylation | Butanoyl chloride, CH2Cl2/H2O, NaHCO3, 0°C | 85–90 | High yield, minimal equipment |
Oxazinone aminolysis | 4H-Thieno[2,3-d][1,3]oxazin-4-one + butanamide, toluene, Δ | 60–65 | Access to rigid analogs |
Ether-amide conjugation | Phenol + ω-bromoalkanamide → amide coupling | 75 | Enables diverse side chain variation |
Bioisosteric modifications of 2-(butanoylamino)thiophene-3-carboxamide systematically address metabolic liabilities while preserving the pharmacophore geometry. Key replacements include:
These modifications demonstrate that bioisosteres can fine-tune physicochemical properties without disrupting the critical hydrogen-bonding network formed by the carboxamide group. Ligand efficiency metrics (LE, LLE) guide prioritization: analogs with LE > 0.3 and LLE > 5 consistently exhibit superior cellular activity [4] [6].
X-ray crystallography definitively established the binding mode of 2-(butanoylamino)thiophene-3-carboxamide within S. aureus GyrB (PDB: 5CTW, resolution: 1.48 Å). The structure reveals:
The 1.48 Å electron density map unambiguously confirmed the absence of the β-lactam isomer previously hypothesized for related oxazinone intermediates, validating the thiophene-3-carboxamide assignment [2] [9]. Bragg's equation (nλ = 2d sinθ) underpinned distance calculations, with diffraction angles (θ) measured at 25.25° for key planes [9]. Comparative analysis with analog-bound structures (e.g., 5CTX, 5CTU) demonstrated that bioisosteric replacements preserve the core binding vector while modifying peripheral interactions—rationalizing the retained activity of heterocyclic analogs [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1